molecular formula C19H17FN4O3S2 B5280707 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

Cat. No.: B5280707
M. Wt: 432.5 g/mol
InChI Key: ZADQJIBNKSNUGY-QXMHVHEDSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiadiazole ring and the fluorophenyl group suggests potential biological activity, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: Starting from ethyl hydrazinecarboxylate and thiocarbonyl compounds under cyclization conditions.

    Introduction of the Fluorophenyl Group: Via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Sulfonamide Formation: By reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing the carbonyl group to alcohols.

    Substitution: Particularly nucleophilic aromatic substitution on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptors: Modulating receptor function by acting as an agonist or antagonist.

    Pathways: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.

    Sulfamethoxazole: Another sulfonamide antibiotic.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is unique due to its specific structural features, such as the thiadiazole ring and the fluorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-2-18-22-23-19(28-18)24-29(26,27)16-9-7-15(8-10-16)21-12-11-17(25)13-3-5-14(20)6-4-13/h3-12,21H,2H2,1H3,(H,23,24)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADQJIBNKSNUGY-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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